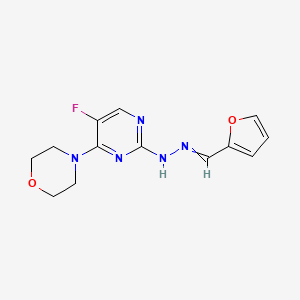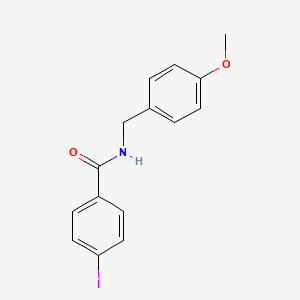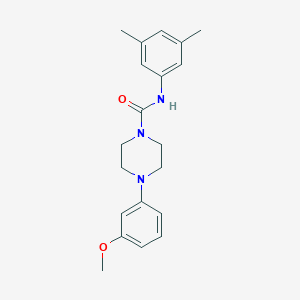![molecular formula C20H30FN3O3S B5489190 (1-Butylsulfonylpiperidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B5489190.png)
(1-Butylsulfonylpiperidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Butylsulfonylpiperidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a butylsulfonyl group and a piperazine ring substituted with a fluorophenyl group, connected via a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butylsulfonylpiperidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and piperazine intermediates, followed by their functionalization with the butylsulfonyl and fluorophenyl groups, respectively. The final step involves the coupling of these intermediates through a methanone linkage under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Reaction conditions are meticulously controlled to ensure consistent quality and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1-Butylsulfonylpiperidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-Butylsulfonylpiperidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study receptor-ligand interactions due to its ability to bind to specific molecular targets. It may also serve as a precursor for designing drugs with potential therapeutic effects.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity against certain diseases, making them candidates for drug development.
Industry
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1-Butylsulfonylpiperidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- (1-Butylsulfonylpiperidin-4-yl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone
- (1-Butylsulfonylpiperidin-4-yl)-[4-(4-bromophenyl)piperazin-1-yl]methanone
- (1-Butylsulfonylpiperidin-4-yl)-[4-(4-methylphenyl)piperazin-1-yl]methanone
Uniqueness
What sets (1-Butylsulfonylpiperidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone apart from similar compounds is the presence of the fluorophenyl group. This fluorine substitution can significantly influence the compound’s reactivity, binding affinity, and overall pharmacokinetic properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(1-butylsulfonylpiperidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O3S/c1-2-3-16-28(26,27)24-10-8-17(9-11-24)20(25)23-14-12-22(13-15-23)19-6-4-18(21)5-7-19/h4-7,17H,2-3,8-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGUQFPMPUXZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5489120.png)
![5-{1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazol-2-yl}-N-isopropylpyrimidin-2-amine](/img/structure/B5489122.png)

![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5489129.png)
![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[4-(2-methylpropoxy)phenyl]-3-(4-nitrophenyl)imidazol-4-one](/img/structure/B5489131.png)
![N-[3-(4-ethoxyphenyl)propyl]-2-methylpropanamide](/img/structure/B5489134.png)
![3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5489140.png)
![4-{[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B5489145.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}cyclopentanecarboxamide](/img/structure/B5489152.png)
![N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5489167.png)

![2-(3-methoxybenzyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine](/img/structure/B5489182.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride](/img/structure/B5489221.png)
